molecular formula C13H9Cl2N3 B4245209 1-(3,4-dichlorobenzyl)-1H-benzotriazole

1-(3,4-dichlorobenzyl)-1H-benzotriazole

Cat. No.: B4245209
M. Wt: 278.13 g/mol
InChI Key: PMZBZRBPWQXMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a dichlorobenzyl group attached to the benzotriazole ring, which imparts unique chemical and physical properties.

Safety and Hazards

Safety data sheets indicate that “3,4-Dichlorobenzyl chloride” can cause skin irritation, serious eye damage, and may be harmful if swallowed . Similarly, “1-(3,4-Dichlorobenzyl)piperazine” should be handled with care to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-1H-benzotriazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 1H-1,2,3-benzotriazole in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzotriazole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or halogens attack the aromatic ring.

    Nucleophilic Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or bromine (for bromination) are commonly used. The reactions are typically carried out in the presence of a catalyst like sulfuric acid.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are used to facilitate the substitution of chlorine atoms with nucleophiles.

Major Products Formed

    Nitration: The nitration of 1-(3,4-dichlorobenzyl)-1H-benzotriazole results in the formation of nitro derivatives.

    Bromination: Bromination leads to the formation of brominated derivatives of the compound.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, 1-(3,4-dichlorobenzyl)-1H-benzotriazole is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but has a piperazine ring instead of a benzotriazole ring.

    3,4-Dichlorobenzyl alcohol: This compound contains the same dichlorobenzyl group but has an alcohol functional group instead of a benzotriazole ring.

Uniqueness

1-(3,4-Dichlorobenzyl)-1H-1,2,3-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties. The benzotriazole ring enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry. Additionally, the combination of the dichlorobenzyl group with the benzotriazole ring provides a unique scaffold for the development of new molecules with potential biological activities.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c14-10-6-5-9(7-11(10)15)8-18-13-4-2-1-3-12(13)16-17-18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZBZRBPWQXMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorobenzyl)-1H-benzotriazole
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorobenzyl)-1H-benzotriazole
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorobenzyl)-1H-benzotriazole
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorobenzyl)-1H-benzotriazole
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorobenzyl)-1H-benzotriazole
Reactant of Route 6
1-(3,4-dichlorobenzyl)-1H-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.